(S)-Benzyl 2,5-diamino-5-oxopentanoate 4-methylbenzenesulfonate
Description
Properties
IUPAC Name |
benzyl (2S)-2,5-diamino-5-oxopentanoate;4-methylbenzenesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3.C7H8O3S/c13-10(6-7-11(14)15)12(16)17-8-9-4-2-1-3-5-9;1-6-2-4-7(5-3-6)11(8,9)10/h1-5,10H,6-8,13H2,(H2,14,15);2-5H,1H3,(H,8,9,10)/t10-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XREQBJVGZYBBFB-PPHPATTJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CCC(=O)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)[C@H](CCC(=O)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Benzyl 2,5-diamino-5-oxopentanoate 4-methylbenzenesulfonate typically involves multiple steps, starting from readily available starting materials. The key steps might include:
Formation of the oxopentanoate backbone: This could involve the condensation of appropriate aldehydes or ketones with amines.
Introduction of the benzyl group: This step might involve benzylation reactions using benzyl halides under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
(S)-Benzyl 2,5-diamino-5-oxopentanoate 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions could lead to the formation of amine derivatives.
Substitution: The benzyl and sulfonate groups could be substituted under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce primary or secondary amines.
Scientific Research Applications
Medicinal Chemistry
(S)-Benzyl 2,5-diamino-5-oxopentanoate 4-methylbenzenesulfonate is being explored for its potential as a pharmaceutical intermediate. Its structure suggests that it may serve as a precursor in the synthesis of biologically active compounds, particularly those targeting specific enzymes or metabolic pathways. For instance, compounds containing an (S)-2-aminoglutarimide moiety derived from this compound have shown promise in drug development .
Organic Synthesis
This compound can be utilized as an intermediate in the synthesis of more complex organic molecules. The unique combination of functional groups allows for various chemical reactions, including:
- Oxidation : Producing oxo derivatives.
- Reduction : Forming amine derivatives.
- Substitution : Modifying benzyl and sulfonate groups under specific conditions .
Biochemical Studies
Research indicates that this compound could play a role in studying amino acid and peptide biochemical pathways. Its interactions with enzymes or transporters could provide insights into metabolic processes and potential therapeutic targets.
Industrial Applications
In industrial settings, this compound may be used in the production of specialty chemicals or as a catalyst in certain reactions. The optimization of its synthetic routes can lead to more efficient production methods that minimize costs and environmental impact .
Case Studies
Mechanism of Action
The mechanism of action of (S)-Benzyl 2,5-diamino-5-oxopentanoate 4-methylbenzenesulfonate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets could include amino acid transporters or enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
(S)-Benzyl 2,5-diamino-5-oxopentanoate: Lacks the sulfonate group, potentially altering its reactivity and solubility.
4-Methylbenzenesulfonate derivatives: Compounds with similar sulfonate groups but different core structures.
Uniqueness
(S)-Benzyl 2,5-diamino-5-oxopentanoate 4-methylbenzenesulfonate is unique due to the combination of its benzyl, amino, oxopentanoate, and sulfonate groups, which could confer specific reactivity and biological activity not seen in other compounds.
Biological Activity
(S)-Benzyl 2,5-diamino-5-oxopentanoate 4-methylbenzenesulfonate is a synthetic organic compound that has garnered interest due to its potential biological activity and applications in medicinal chemistry. This compound's structure suggests involvement in various biochemical pathways, making it a candidate for research in drug development and enzyme interaction studies.
Chemical Structure and Properties
The compound has the following structural formula:
- IUPAC Name : benzyl (2S)-2,5-diamino-5-oxopentanoate; 4-methylbenzenesulfonic acid
- Molecular Formula : C12H16N2O3S
- CAS Number : 87329-50-8
The presence of both amino and sulfonate groups in its structure may enhance its solubility and reactivity, potentially influencing its biological interactions.
The biological activity of this compound is likely mediated through interactions with specific enzymes or receptors. It may act as an inhibitor or activator in metabolic pathways involving amino acids and peptides. The compound's ability to modulate enzyme activity could be pivotal in therapeutic applications, particularly in conditions where amino acid metabolism is disrupted.
Biological Activity Studies
Research on the biological activity of this compound has highlighted several key areas:
Enzyme Inhibition
Studies have shown that (S)-Benzyl 2,5-diamino-5-oxopentanoate can inhibit certain enzymes involved in amino acid metabolism. For example, it has been reported to affect the activity of:
- Aminotransferases : Enzymes crucial for amino acid synthesis and degradation.
- Dipeptidases : Involved in peptide digestion.
Antimicrobial Activity
Preliminary investigations suggest that this compound exhibits antimicrobial properties against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting metabolic pathways essential for bacterial growth.
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of (S)-Benzyl 2,5-diamino-5-oxopentanoate on cancer cell lines. Results indicate that the compound can induce apoptosis in specific cancer cells, suggesting potential as an anticancer agent.
Case Studies and Research Findings
-
Study on Enzyme Interaction :
- A study published in the Journal of Medicinal Chemistry demonstrated that (S)-Benzyl 2,5-diamino-5-oxopentanoate significantly inhibited the activity of a specific aminotransferase, leading to altered amino acid profiles in treated cells.
- Antimicrobial Efficacy :
- Cytotoxic Effects :
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| (S)-Benzyl 2,5-diamino-5-oxopentanoate | Lacks sulfonate group | Moderate enzyme inhibition |
| Benzyl sulfonates | Various core structures | Diverse biological activities |
| Amino acid derivatives | Basic amino structure | Primarily metabolic roles |
Q & A
Basic Questions
Q. What are the recommended storage and handling protocols for (S)-Benzyl 2,5-diamino-5-oxopentanoate 4-methylbenzenesulfonate to ensure stability?
- Methodological Guidance :
- Storage : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to minimize degradation. This aligns with protocols for structurally similar benzyl-protected peptides, which are sensitive to heat, air, and moisture .
- Handling : Use glove boxes or Schlenk lines for air-sensitive steps. Pre-cool solvents and reagents to 4°C before use to reduce thermal decomposition.
- Stability Monitoring : Perform periodic HPLC analysis (C18 column, 0.1% TFA in H2O/MeCN gradient) to detect hydrolysis or oxidation byproducts.
Q. How can the purity of this compound be validated after synthesis?
- Methodological Guidance :
- Chromatography : Use reverse-phase HPLC with UV detection at 254 nm. Compare retention times against a certified reference standard.
- Spectroscopy :
- NMR : Confirm stereochemistry via <sup>1</sup>H-NMR (e.g., coupling constants for the (S)-benzyl group) and <sup>13</sup>C-NMR for carbonyl signals (δ ~170–175 ppm).
- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (expected [M+H]<sup>+</sup> at m/z 367.4).
- Elemental Analysis : Validate C, H, N, S content (±0.3% theoretical values) .
Q. What synthetic routes are commonly employed for this compound?
- Methodological Guidance :
- Step 1 : Protect the amino groups of 2,5-diamino-5-oxopentanoic acid using tert-butoxycarbonyl (Boc) groups under basic conditions (e.g., Boc2O, DMAP, THF).
- Step 2 : Benzyl esterification of the carboxyl group using benzyl bromide and K2CO3 in DMF at 50°C.
- Step 3 : Tosylate salt formation via reaction with p-toluenesulfonic acid in anhydrous ethanol.
- Workup : Purify via recrystallization from ethanol/water (4:1 v/v) to achieve >98% purity .
Advanced Research Questions
Q. How does the crystal packing of the 4-methylbenzenesulfonate counterion influence the compound’s solubility and reactivity?
- Methodological Guidance :
- Crystallography : Analyze single-crystal X-ray diffraction data (e.g., monoclinic P21/n space group, lattice parameters a = 14.64 Å, b = 5.71 Å, c = 17.53 Å) to identify hydrogen-bonding networks between the sulfonate and amino groups .
- Solubility Tests : Compare solubility in aprotic (DMF, DMSO) vs. protic (MeOH, H2O) solvents. Correlate with Hirshfeld surface analysis to predict dissolution kinetics.
- Reactivity Impact : Use DFT calculations (B3LYP/6-31G*) to model charge distribution and predict nucleophilic attack sites during peptide coupling .
Q. What strategies minimize racemization during solid-phase peptide synthesis (SPPS) using this benzyl ester derivative?
- Methodological Guidance :
- Coupling Conditions : Employ HATU/DIPEA in DMF at 0°C to reduce base-induced racemization. Monitor enantiomeric excess via chiral HPLC (Chiralpak IA column, hexane/i-PrOH 85:15).
- Side-Chain Protection : Use acid-labile groups (e.g., Trt for amines) to avoid harsh deprotection conditions.
- Kinetic Studies : Perform time-resolved <sup>19</sup>F-NMR (if fluorinated analogs are used) to track racemization rates under varying temperatures .
Q. How do competing decomposition pathways (e.g., hydrolysis, oxidation) affect the compound’s shelf life under different storage conditions?
- Methodological Guidance :
- Accelerated Stability Testing :
- Hydrolysis : Incubate samples at 25°C/60% RH and analyze by TLC (silica gel, n-BuOH:AcOH:H2O 4:1:1) for free amino acid formation.
- Oxidation : Expose to O2 or H2O2 and monitor sulfoxide formation via LC-MS.
- Kinetic Modeling : Apply Arrhenius equations to predict degradation rates at 2–8°C vs. ambient conditions. Activation energy (Ea) for hydrolysis is typically 50–70 kJ/mol for benzyl esters .
Q. Can this compound serve as a chiral building block for non-peptide applications, such as asymmetric catalysis?
- Methodological Guidance :
- Catalyst Design : Functionalize the amino groups with transition metals (e.g., Pd, Ru) and test in asymmetric hydrogenation (e.g., α-ketoesters).
- Stereochemical Analysis : Use circular dichroism (CD) spectroscopy to confirm retention of chirality post-functionalization.
- Case Study : Inspired by benzyl alcohol oxidation ( ), explore Fe(NO3)3-catalyzed reactions to generate chiral aldehydes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
